2-Methylphenanthro[2,1-d]thiazole
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
21917-91-9 |
|---|---|
Molecular Formula |
C16H11NS |
Molecular Weight |
249.3 g/mol |
IUPAC Name |
2-methylnaphtho[1,2-g][1,3]benzothiazole |
InChI |
InChI=1S/C16H11NS/c1-10-17-15-9-8-13-12-5-3-2-4-11(12)6-7-14(13)16(15)18-10/h2-9H,1H3 |
InChI Key |
ZPYGSEZNEZRJCM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(S1)C3=C(C=C2)C4=CC=CC=C4C=C3 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 2 Methylphenanthro 2,1 D Thiazole and Its Analogues
Classical and Contemporary Approaches to Phenanthro[2,1-d]thiazole Core Construction
The formation of the phenanthro[2,1-d]thiazole core is a complex process that involves the strategic fusion of a phenanthrene (B1679779) and a thiazole (B1198619) ring. This can be achieved through various synthetic routes that either form the thiazole ring onto a pre-existing phenanthrene structure or construct the phenanthrene ring from a thiazole-containing precursor.
Cyclization Reactions for Thiazole Ring Formation
The construction of the thiazole ring is a cornerstone of many synthetic pathways for nitrogen and sulfur-containing heterocycles. chemhelpasap.com Classical methods such as the Hantzsch and Cook-Heilbron syntheses have been widely employed and adapted for the preparation of a diverse range of thiazole derivatives. chemhelpasap.comwikipedia.org
The Hantzsch thiazole synthesis , first reported in 1887, is a versatile and high-yielding reaction that involves the condensation of an α-haloketone with a thioamide. chemhelpasap.comscholaris.cayoutube.com In the context of phenanthro[2,1-d]thiazole synthesis, a phenanthrene-based α-haloketone would react with a suitable thioamide. The reaction proceeds via an initial S-alkylation of the thioamide followed by an intramolecular cyclization and dehydration to form the aromatic thiazole ring. youtube.com The reaction is often carried out with heating and can be adapted for various substituted thiazoles. youtube.com The regioselectivity of the Hantzsch synthesis can be influenced by the reaction conditions, such as the acidity of the medium. rsc.org
The Cook-Heilbron thiazole synthesis provides a route to 5-aminothiazoles by reacting α-aminonitriles with reagents like carbon disulfide, dithioacids, or isothiocyanates under mild conditions. wikipedia.orgpharmaguideline.com This method offers a different approach to functionalized thiazoles, which can then be further elaborated to form the desired phenanthro[2,1-d]thiazole structure. wikipedia.org
More contemporary approaches often utilize transition metal catalysis to achieve the desired cyclization with high efficiency and selectivity.
Annulation Strategies for Phenanthrene Ring Integration
The integration of the phenanthrene ring system can be accomplished through various annulation strategies, which involve the formation of new rings onto an existing molecular framework. rsc.org
A notable contemporary method for the synthesis of phenanthrothiazoles involves a palladium-catalyzed intramolecular direct arylation . nih.gov This strategy begins with the palladium-catalyzed direct arylation of a 4-(2-bromophenyl)-2-methylthiazole with an aryl bromide at the C5 position of the thiazole ring. The resulting 4-(2-bromophenyl)-2-methyl-5-arylthiazole can then undergo an intramolecular direct arylation, also catalyzed by palladium, to form the phenanthro[2,1-d]thiazole core. nih.gov This successive arylation approach provides a powerful tool for constructing these complex fused systems.
Other annulation strategies can involve cascade reactions, where a series of bond-forming events occur in a single operation to build the polycyclic structure. For instance, C–H/N–H alkene annulation cascades have been utilized for the synthesis of phenanthroimidazoles, a related class of fused heterocyclic compounds, and similar principles could be applied to phenanthrothiazole synthesis. longdom.org These reactions often rely on transition metal catalysts to facilitate the C-H and N-H activation steps. longdom.org
Targeted Methylation and Functionalization at the 2-Position
The introduction of a methyl group at the 2-position of the phenanthro[2,1-d]thiazole core is a key structural feature. This can be achieved either by starting with a pre-methylated building block or by functionalizing the heterocycle after its formation.
One common strategy is to employ a thioamide bearing the desired methyl group, such as thioacetamide (B46855), in a Hantzsch-type synthesis. This directly incorporates the 2-methyl group into the thiazole ring during its formation.
Alternatively, functionalization of a pre-formed phenanthro[2,1-d]thiazole ring system can be explored. While direct methylation of the thiazole ring can be challenging, various methods for the functionalization of 2-aminothiazoles are well-established. nih.govnih.gov For example, a 2-aminophenanthro[2,1-d]thiazole could be synthesized and then subjected to reactions to convert the amino group into a methyl group, although this may involve multiple steps.
The following table summarizes some potential strategies for introducing the 2-methyl group:
| Strategy | Description | Key Reagents/Conditions |
| Pre-functionalized Building Block | Use of thioacetamide or a similar 2-methylthioamide in a Hantzsch-type cyclization with a phenanthrene-based α-haloketone. | Thioacetamide, phenanthrene α-haloketone, heating. |
| Modification of a 2-Amino Group | Synthesis of a 2-aminophenanthro[2,1-d]thiazole followed by diazotization and subsequent reaction to introduce a methyl group. | 2-Aminothiazole precursor, NaNO₂, H⁺, followed by a suitable methylating agent. |
| Direct C-H Functionalization | Deprotonation at the C2 position of the phenanthro[2,1-d]thiazole ring followed by reaction with a methyl electrophile. | Strong base (e.g., n-BuLi), methyl iodide. |
Green Chemistry Principles in the Synthesis of Thiazole Derivatives
In recent years, the principles of green chemistry have become increasingly important in organic synthesis, aiming to reduce waste, use less hazardous substances, and improve energy efficiency. nih.gov The synthesis of thiazole derivatives has been a fertile ground for the application of these principles. nih.gov
Solvent-Free Reaction Conditions
One of the key tenets of green chemistry is the reduction or elimination of volatile organic solvents. Solvent-free, or neat, reaction conditions offer significant advantages by simplifying work-up procedures, reducing waste, and often leading to shorter reaction times and higher yields. chemhelpasap.com
Several methods for the synthesis of thiazoles have been developed under solvent-free conditions. For example, the Hantzsch thiazole synthesis can be effectively carried out by simply heating a mixture of the α-haloketone and thioamide without any solvent. chemhelpasap.com The reaction of α-haloketones, thiourea, and substituted o-hydroxybenzaldehydes has been reported as a one-pot, solvent-free procedure for the synthesis of thiazole derivatives. chemhelpasap.com Another approach involves the reaction of propargyl alcohols with thiobenzamide (B147508) under neat conditions, catalyzed by Ca(OTf)₂/Bu₄NPF₆, to produce thiazoles in good yields. rsc.org
The following table highlights some examples of solvent-free thiazole syntheses:
| Reactants | Product | Conditions |
| α-Haloketones, thiourea, substituted o-hydroxybenzaldehyde | Thiazole derivatives | One-pot, solvent-free |
| Propargyl alcohols, thiobenzamide | Thiazoles | Ca(OTf)₂/Bu₄NPF₆, neat, 120 °C |
Microwave and Ultrasonication Assisted Syntheses
The use of alternative energy sources like microwave irradiation and ultrasonication has emerged as a powerful tool in green chemistry for accelerating chemical reactions. nih.goviaea.org
Microwave-assisted synthesis has been successfully applied to the synthesis of various thiazole derivatives, often leading to dramatic reductions in reaction times and improved yields compared to conventional heating methods. longdom.orgorganic-chemistry.org For instance, the Hantzsch reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones with substituted thioureas has been efficiently carried out under microwave irradiation to produce N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines in higher yields and shorter reaction times compared to conventional refluxing. nih.gov Microwave-assisted synthesis has also been employed for the one-pot, three-component synthesis of thiazolyl-pyridazinediones. mdpi.com
Ultrasonication provides another energy-efficient method for promoting chemical reactions. The acoustic cavitation generated by ultrasound can enhance mass transfer and create localized high-temperature and high-pressure zones, leading to faster reactions. iaea.org The synthesis of new substituted Hantzsch thiazole derivatives has been achieved in high yields using ultrasonic irradiation in the presence of a reusable catalyst. mdpi.com Furthermore, the use of a terephthalohydrazide chitosan (B1678972) hydrogel as an ecofriendly biopolymeric catalyst under mild ultrasonic irradiation has been reported for the synthesis of novel thiazole and thiadiazole derivatives. iaea.org
The table below provides a comparison of conventional versus microwave and ultrasonication assisted synthesis for a selected thiazole derivative:
| Synthesis Method | Reaction Time | Yield |
| Conventional Heating | 8 hours | Lower |
| Microwave Irradiation | Minutes | Higher |
| Ultrasonication | 40 minutes | High |
Catalytic Methodologies in Phenanthro[2,1-d]thiazole Formation
Modern synthetic chemistry increasingly relies on catalytic reactions to construct complex molecular architectures efficiently. For the phenanthro[2,1-d]thiazole framework, palladium-catalyzed reactions, particularly direct arylation, have emerged as a powerful tool. These methods offer an alternative to classical cyclization by forming a key carbon-carbon bond through intramolecular C-H activation.
A notable strategy involves a palladium-catalyzed intramolecular direct arylation of a 4-(2-bromophenyl)-2-methyl-5-arylthiazole precursor. This reaction effectively stitches the thiazole and phenyl rings together to form the fused phenanthrene system. The process is typically facilitated by a palladium catalyst, which activates the C-H bond on the thiazole ring for coupling with the aryl bromide. This approach not only provides access to the core phenanthrothiazole structure but also allows for the introduction of various substituents on the phenanthrene ring through the choice of starting materials.
| Precursor | Catalyst System | Conditions | Product | Key Feature |
|---|---|---|---|---|
| 4-(2-bromophenyl)-2-methyl-5-arylthiazole | Palladium(II) acetate, Ligand | High temperature, Base | Substituted Phenanthrothiazole | Forms the phenanthrene core via intramolecular C-H arylation. |
Modular Synthetic Strategies for Structural Diversification
The ability to systematically modify a core molecular structure is crucial for developing analogues with fine-tuned properties, such as in drug discovery and materials science. Modular strategies allow for the introduction of diverse functional groups at various positions on the 2-methylphenanthro[2,1-d]thiazole scaffold.
Cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high precision. The Sonogashira reaction, which couples terminal alkynes with aryl or vinyl halides, is particularly useful for introducing alkynyl moieties onto the phenanthro[2,1-d]thiazole framework. slideshare.net
This reaction typically employs a palladium catalyst and a copper(I) co-catalyst in the presence of a base. youtube.com For a phenanthro[2,1-d]thiazole derivative bearing a halogen atom (e.g., bromine or iodine) on the phenanthrene ring, the Sonogashira coupling provides a direct route to install an alkyne group. This functional handle can then be used for further transformations, such as cycloadditions or the synthesis of extended π-conjugated systems. Copper-free Sonogashira protocols have also been developed to avoid the homocoupling of alkynes, a common side reaction. slideshare.net
| Substrate | Reagent | Catalyst System | Base | Product Type |
|---|---|---|---|---|
| Bromo-phenanthro[2,1-d]thiazole | Terminal Alkyne | Pd(PPh₃)₄ / CuI | Amine (e.g., Et₃N, piperidine) | Alkynyl-phenanthro[2,1-d]thiazole |
Condensation and multicomponent reactions (MCRs) offer efficient pathways to construct heterocyclic rings, including the thiazole core, often from simple and readily available starting materials.
The Hantzsch thiazole synthesis is a classic and reliable method for forming the thiazole ring. It involves the condensation of an α-haloketone with a thioamide. sciencescholar.usrsc.org In the context of this compound, a phenanthrene-based α-haloketone could react with thioacetamide to construct the desired fused system. Microwave-assisted Hantzsch syntheses have been shown to reduce reaction times and improve yields for related complex thiazoles. nih.gov
The Groebke-Blackburn-Bienaymé (GBB) reaction is a powerful isocyanide-based three-component reaction that assembles complex fused heterocycles in a single step. nih.gov It typically involves the reaction of an amidine, an aldehyde, and an isocyanide to yield imidazo[1,2-a]-heterocycles. ontosight.ai While extensively used for synthesizing imidazo[2,1-b]thiazoles, its direct application to the phenanthro[2,1-d]thiazole scaffold is less common. nih.govnih.gov However, the principles of MCRs like the GBB reaction highlight a modular approach where three or more distinct starting materials can be varied to rapidly generate a library of structurally diverse fused thiazole analogues.
Post-synthesis modification of the aromatic framework through substitution reactions is a key strategy for diversification. The electronic nature of the phenanthro[2,1-d]thiazole system dictates the regioselectivity of these transformations.
Electrophilic substitution reactions, such as nitration, halogenation, or Friedel-Crafts acylation, are expected to occur on the electron-rich positions of the heterocyclic ring system. In related fused thiazoles like 6-methylpyrrolo[2,1-b]thiazole, electrophilic attack occurs preferentially at positions 5 and 7. researchgate.net For the thiazole ring itself, electrophilic substitution typically requires activating groups and occurs at the C4 or C5 positions. rsc.org
Nucleophilic substitution reactions generally require an electron-deficient aromatic ring. The C2 position of the thiazole ring is susceptible to nucleophilic attack, particularly if the ring nitrogen is quaternized to increase its electron-withdrawing character. rsc.org A leaving group, such as a halogen, at this position can be displaced by various nucleophiles. Nucleophilic aromatic substitution (SNAr) provides a pathway to introduce amines, alkoxides, and other functional groups onto the thiazole portion of the scaffold.
Further functionalization can be achieved by leveraging reactive sites on the phenanthro[2,1-d]thiazole molecule, such as the 2-methyl group.
Hydrazone derivatives can be prepared from a carbohydrazide (B1668358) precursor. This precursor could potentially be synthesized by oxidizing the 2-methyl group of this compound to a carboxylic acid, followed by esterification and reaction with hydrazine (B178648) hydrate. The resulting phenanthro[2,1-d]thiazole-2-carbohydrazide can then be condensed with a variety of aldehydes and ketones to yield a library of N-acylhydrazones. These derivatives are of significant interest due to their wide range of biological activities.
Spirothiazolidinone moieties represent another important class of heterocyclic structures with significant therapeutic potential. A common route to these compounds involves a one-pot, three-component reaction between an amine, a carbonyl compound (aldehyde or ketone), and mercaptoacetic acid. nih.govnih.gov To apply this to the phenanthro[2,1-d]thiazole system, a precursor such as 2-amino-phenanthro[2,1-d]thiazole would be required. The reaction of this amino-thiazole with an appropriate aldehyde or ketone and mercaptoacetic acid would lead to the formation of a novel spiro-fused system, where the thiazolidinone ring is attached through a shared nitrogen atom, creating a structurally complex and diverse analogue.
Comprehensive Spectroscopic Analysis of this compound Remains Elusive
A thorough review of available scientific literature reveals a significant gap in the detailed spectroscopic characterization of the chemical compound this compound. While the synthesis of this molecule has been reported, comprehensive data from advanced analytical techniques, which are crucial for a complete structural elucidation and understanding of its physicochemical properties, are not publicly available. This scarcity of information prevents a detailed discussion and analysis as outlined in the requested article structure.
The synthesis of this compound was described in a 1968 publication in Chemistry of Heterocyclic Compounds. electronicsandbooks.com This article details the multi-step synthesis and provides basic characterization such as melting point and elemental analysis, which confirms the compound's formation. electronicsandbooks.com Additionally, a Ultraviolet (UV) spectrum was presented and compared with that of the parent compound, phenanthro[2,1-d]thiazole. electronicsandbooks.com However, this foundational work does not extend to the more sophisticated spectroscopic analyses required for the in-depth article requested.
Searches for advanced spectroscopic data, including high-resolution one- and two-dimensional Nuclear Magnetic Resonance (NMR), detailed Mass Spectrometry (MS) fragmentation analysis, and comprehensive Infrared (IR) and Raman vibrational spectroscopy for this compound have not yielded specific results for this particular compound.
While general principles of spectroscopic analysis for related chemical classes such as phenanthrenes, thiazoles, and other fused heterocyclic systems are well-documented, a scientifically rigorous article focused solely on this compound cannot be constructed without direct experimental data. Extrapolation from related but distinct molecules would not meet the required standard of scientific accuracy and specificity.
Therefore, until further research is published that provides a detailed spectroscopic work-up of this compound, a comprehensive and authoritative article on its structural elucidation and spectroscopic analysis cannot be generated.
Electronic Spectroscopy for Electronic Transitions and Conjugation Analysis
Electronic spectroscopy is a cornerstone for probing the electronic structure of conjugated organic molecules. The phenanthro-thiazole core of this compound is a chromophore that absorbs light in the ultraviolet-visible region, leading to the promotion of electrons from lower to higher energy molecular orbitals. The nature of these transitions and their susceptibility to environmental factors provide deep insights into the molecule's electronic makeup.
Ultraviolet-Visible (UV-Vis) absorption spectroscopy is instrumental in characterizing the π→π* and n→π* electronic transitions within the this compound structure. The fused aromatic system of the phenanthrene moiety, in conjugation with the thiazole ring, results in delocalized π orbitals. This extensive conjugation is expected to cause absorption bands at longer wavelengths compared to the individual parent heterocycles.
Solvatochromism, the change in the absorption or emission spectrum of a compound with a change in solvent polarity, is a key phenomenon studied to understand the electronic distribution in the ground and excited states. For polar chromophores, an increase in solvent polarity typically leads to a bathochromic (red) shift for π→π* transitions and a hypsochromic (blue) shift for n→π* transitions. In related donor-π-acceptor (D-π-A) thiazole derivatives, a positive solvatochromic trend is often observed, indicating that the excited state is more polar than the ground state. nih.govnih.gov This suggests a significant intramolecular charge transfer (ICT) character upon photoexcitation. nih.gov
Table 1: Representative Solvatochromic Data for an Analogous Phenanthro-Oxazole Derivative (2-(4-(dimethylamino)styryl)phenanthro[9,10-d]oxazole) nih.gov
| Solvent | Polarity (ET(30)) | Absorption Max (λabs, nm) |
| Hexane | 31.0 | 412 |
| Toluene | 33.9 | 420 |
| Chloroform | 39.1 | 435 |
| Ethyl Acetate | 38.1 | 424 |
| Acetonitrile | 45.6 | 430 |
| Methanol | 55.4 | 432 |
Note: This data is for a structurally related phenanthro-oxazole compound and serves to illustrate the principle of solvatochromism in this class of chromophores.
Fluorescence spectroscopy provides valuable information on the de-excitation pathways of the excited singlet state. Phenanthro-thiazole derivatives are expected to be fluorescent, given the rigid, planar, and extensively conjugated nature of the fused ring system. researchgate.net Key parameters obtained from fluorescence studies include the emission maximum (λem), the Stokes shift (the difference in energy between the absorption and emission maxima), and the fluorescence quantum yield (ΦF).
The Stokes shift is indicative of the geometric and electronic rearrangement of the molecule in the excited state. Large Stokes shifts are often observed in polar solvents for molecules that exhibit significant intramolecular charge transfer. nih.gov The quantum yield, which measures the efficiency of the fluorescence process, is highly dependent on the balance between radiative (fluorescence) and non-radiative decay pathways. In related thiazole systems, quantum yields can be high, although they may decrease in more polar solvents if pathways like twisted intramolecular charge transfer (TICT) are activated. nih.govacs.org The fluorescence of thiazole orange, for example, shows a dramatic enhancement upon binding to DNA, which restricts intramolecular rotation and closes non-radiative decay channels. nih.gov
Phosphorescence, or emission from a triplet excited state, is less common for purely organic molecules at room temperature but can be observed, particularly in deoxygenated environments or when heavy atoms are present.
Table 2: Representative Photophysical Properties of Analogous Thiazole-Based Chromophores nih.govnih.gov
| Compound | Solvent | λabs (nm) | λem (nm) | Stokes Shift (cm-1) | ΦF |
| Thienylthiazole Boron Complex | n-Hexane | 471 | 511 | 1630 | 0.61 |
| Thienylthiazole Boron Complex | Acetonitrile | 513 | 774 | 5730 | ~0.01 |
| TTz Derivative Crystal | Solid State | 490 | 542 | 2044 | 0.25 |
Note: This data is for structurally related thiazole compounds to illustrate typical photophysical properties and their sensitivity to the environment. TTz = Thiazolo[5,4-d]thiazole (B1587360).
X-ray Crystallography for Definitive Solid-State Structure Determination
Single-crystal X-ray crystallography is the most powerful technique for the unambiguous determination of the three-dimensional structure of a molecule in the solid state. This method provides precise coordinates of each atom, allowing for the accurate measurement of bond lengths, bond angles, and torsion angles. For this compound, a crystal structure would definitively confirm the connectivity and planarity of the fused ring system.
In the crystal lattice, molecules pack in a way that maximizes favorable intermolecular interactions. For aromatic systems like phenanthro-thiazoles, non-covalent interactions such as π-π stacking and C-H···N or C-H···S hydrogen bonds are expected to be significant forces driving the crystal packing. nih.gov The packing motif, such as herringbone or slipped-stack arrangements, can significantly influence the solid-state photophysical properties of the material. nih.gov
Analysis of crystal structures of related benzothiazole (B30560) and thiazole derivatives reveals typical bond lengths and the near-planar nature of the fused ring systems. For instance, in 2-(2,5-dimethoxyphenyl)benzo[d]thiazole, the benzothiazole ring system is effectively planar, and intermolecular packing is influenced by π-π interactions.
Table 3: Representative Crystallographic Parameters from a Related Thiazole Derivative (5-methyl-2-[(1,3-thiazol-2-yl)sulfanyl]-1,3,4-thiadiazole) nih.gov
| Parameter | Value |
| Bond Lengths (Å) | |
| S-C (in thiazole) | 1.71 - 1.73 |
| C-N (in thiazole) | 1.31 - 1.37 |
| C=C (in thiazole) | 1.34 |
| **Bond Angles (°) ** | |
| C-S-C (in thiazole) | ~89 |
| S-C-N (in thiazole) | ~115 |
| Intermolecular Interactions | |
| π–π stacking distance (Å) | ~3.5 |
Note: This data is from a related, but different, thiazole-containing molecule to provide representative values for bond parameters and intermolecular interactions in such heterocyclic systems.
Physicochemical Properties
Molecular and Electronic Structure
This compound is a planar, aromatic molecule characterized by significant π-electron delocalization across the fused ring system. wikipedia.org The presence of the thiazole (B1198619) ring, an azole heterocycle, introduces a degree of aromaticity that is greater than that of the corresponding oxazole (B20620) analogues. wikipedia.org This aromaticity is evident in the chemical shifts observed in ¹H NMR spectroscopy for similar thiazole-containing compounds. wikipedia.org The methyl group at the 2-position of the thiazole ring can influence the molecule's electronic properties and reactivity through inductive and hyperconjugation effects. ontosight.ai
Photophysical Properties
Fused heterocyclic systems like phenanthro-thiazoles often exhibit interesting photophysical properties, including fluorescence. nih.govnih.govresearchgate.net The absorption and emission characteristics are dependent on the extent of π-conjugation, the nature of the heteroatoms, and the presence of substituents. For thiazolo[5,4-d]thiazole (B1587360) derivatives, which share structural similarities, the photophysical properties have been shown to be tunable by altering the functional groups attached to the core structure. nih.govnih.govresearchgate.net These compounds can exhibit fluorescence across the visible spectrum, and their quantum yields can be influenced by the molecular packing in the solid state. nih.govnih.govresearchgate.net While specific photophysical data for this compound is not detailed in the provided context, the general behavior of related fused thiazole systems suggests it would likely possess interesting optical properties. researchgate.netrmit.edu.vnnyu.edu
Computational and Theoretical Investigations of 2 Methylphenanthro 2,1 D Thiazole
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on quantum mechanics, are employed to determine the electronic properties and energetic characteristics of a molecule.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. For 2-Methylphenanthro[2,1-d]thiazole, a DFT calculation would begin with geometry optimization. This process computationally determines the most stable three-dimensional arrangement of the atoms by finding the minimum energy conformation on the potential energy surface. The output of this calculation provides key data such as bond lengths, bond angles, and dihedral angles. These theoretical parameters are essential for understanding the molecule's spatial configuration and can be used to compare with or predict the results of experimental structural analysis, such as X-ray crystallography.
The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of the molecule's kinetic stability and chemical reactivity.
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated:
Ionization Potential (I): Approximated as -EHOMO
Electron Affinity (A): Approximated as -ELUMO
Electronegativity (χ): (I + A) / 2
Chemical Hardness (η): (I - A) / 2
Chemical Softness (S): 1 / (2η)
Electrophilicity Index (ω): μ² / (2η), where μ is the chemical potential (-χ).
These indices would quantify the reactivity of this compound, predicting its behavior in chemical reactions.
A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the surface of a molecule. It is calculated by mapping the electrostatic potential onto the constant electron density surface. The MEP map uses a color scale to indicate different potential values: red typically signifies regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), prone to nucleophilic attack. Green and yellow represent areas with intermediate potential. For this compound, an MEP analysis would identify the most likely sites for intermolecular interactions and chemical reactions.
Molecular Dynamics Simulations for Conformational Space and Dynamics
Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. An MD simulation for this compound would involve placing the molecule in a simulated environment (e.g., a solvent box) and calculating the trajectories of its atoms based on a force field. This simulation provides insights into the molecule's conformational flexibility, how it interacts with its environment, and its dynamic behavior. It can reveal stable conformers and the energy barriers between them, which is particularly useful for understanding how the molecule behaves in solution or within a biological system.
Spectroscopic Property Prediction through Computational Methods
Computational methods can simulate various types of spectra, providing a powerful tool for interpreting experimental data and confirming molecular structures.
Simulated NMR Spectra: Theoretical calculations can predict the nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) for a molecule. These calculations, often using the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework, provide a set of theoretical chemical shifts that can be correlated with experimental NMR data to aid in the assignment of signals and confirm the structure of this compound.
Simulated IR Spectra: Computational frequency calculations can predict the vibrational modes of a molecule, which correspond to the absorption peaks in an infrared (IR) spectrum. By simulating the IR spectrum, each calculated vibrational frequency can be animated and assigned to specific molecular motions, such as stretching, bending, or wagging of functional groups. This aids in the interpretation of experimental FT-IR spectra.
Simulated UV-Vis Spectra: Time-Dependent Density Functional Theory (TD-DFT) is commonly used to predict the electronic transitions of a molecule. This method calculates the excitation energies and oscillator strengths, which correspond to the absorption wavelengths (λmax) and intensities in a UV-Visible (UV-Vis) spectrum. For this compound, a TD-DFT calculation would help identify the specific electronic transitions (e.g., π → π*) responsible for its absorption characteristics.
Vibrational Frequency Analysis
Computational vibrational frequency analysis is a powerful tool for understanding the molecular structure and dynamics of compounds like this compound. This analysis is typically performed using quantum chemical methods such as Density Functional Theory (DFT), often with functionals like B3LYP or M06-2X and a suitable basis set (e.g., 6-311++G(d,p)). The output of these calculations provides theoretical vibrational frequencies and their corresponding infrared (IR) and Raman intensities.
The calculated frequencies are often scaled to correct for anharmonicity and the approximations inherent in the theoretical models. By analyzing the potential energy distribution (PED), each vibrational mode can be assigned to specific stretching, bending, or torsional motions of the atoms within the molecule.
For this compound, the vibrational spectrum can be divided into several regions corresponding to the different functional groups present in the molecule. The high-frequency region is dominated by C-H stretching vibrations of the phenanthrene (B1679779) ring and the methyl group. The aromatic C-C stretching vibrations of the phenanthrene and thiazole (B1198619) rings typically appear in the 1600-1400 cm⁻¹ range. The C=N stretching of the thiazole ring is another characteristic vibration. The fingerprint region, below 1400 cm⁻¹, contains a complex mixture of C-H in-plane and out-of-plane bending, C-C-C bending, and other skeletal vibrations. The C-S stretching and bending vibrations of the thiazole ring are also found in this region.
A hypothetical table of calculated vibrational frequencies for this compound, based on studies of similar aromatic thiazole compounds, is presented below.
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Assignment (based on PED) |
| ν(C-H) aromatic | 3100-3000 | Aromatic C-H stretching |
| ν(C-H) methyl | 2980-2870 | Methyl C-H symmetric and asymmetric stretching |
| ν(C=N) | 1650-1620 | Thiazole C=N stretching |
| ν(C=C) | 1600-1450 | Aromatic C=C stretching |
| δ(C-H) methyl | 1460-1440 | Methyl C-H asymmetric bending |
| δ(C-H) methyl | 1380-1370 | Methyl C-H symmetric bending |
| δ(C-H) aromatic | 1300-1000 | Aromatic C-H in-plane bending |
| γ(C-H) aromatic | 900-675 | Aromatic C-H out-of-plane bending |
| ν(C-S) | 750-600 | Thiazole C-S stretching |
This table is illustrative and based on typical frequency ranges for the specified functional groups.
Reaction Mechanism Studies and Transition State Analysis
Theoretical Exploration of Synthetic Pathways
The synthesis of this compound can be theoretically explored using computational methods to identify the most plausible reaction pathways. A common and well-established method for the synthesis of thiazole derivatives is the Hantzsch thiazole synthesis. youtube.com This reaction typically involves the condensation of an α-haloketone with a thioamide. youtube.com
For the synthesis of this compound, a potential pathway would involve the reaction of a 2-halo-1-phenanthrenone with thioacetamide (B46855). The phenanthrene moiety provides the fused aromatic core, while the thioacetamide provides the nitrogen and sulfur atoms for the thiazole ring, along with the methyl group at the 2-position.
Alternative synthetic routes could also be explored computationally. These might include multicomponent reactions catalyzed by transition metals, which have been shown to be effective for the synthesis of other complex thiazole derivatives. nih.gov For instance, a copper-catalyzed reaction of a phenanthrene-derived aldehyde, an amine, and elemental sulfur could be a possible route. nih.gov
Computational studies of these pathways would involve identifying the reactants, intermediates, transition states, and products for each step of the reaction.
| Proposed Synthetic Step (Hantzsch Synthesis) | Description | Key Intermediates |
| Nucleophilic Attack | The sulfur atom of thioacetamide attacks the carbonyl carbon of 2-halo-1-phenanthrenone. youtube.com | Thioether intermediate |
| Cyclization | The nitrogen atom of the thioamide attacks the carbonyl carbon, leading to the formation of a five-membered ring. youtube.com | Hydroxythiazoline intermediate nih.gov |
| Dehydration | Elimination of a water molecule from the hydroxythiazoline intermediate to form the aromatic thiazole ring. | Phenanthro[2,1-d]thiazole ring system |
Energy Profiles of Chemical Transformations
The energy profile of a chemical reaction provides valuable insights into its feasibility and kinetics. For the proposed synthesis of this compound, computational methods can be used to calculate the energy changes that occur throughout the reaction. This is typically done by calculating the potential energy of the system at various points along the reaction coordinate.
For the Hantzsch synthesis of this compound, the energy profile would likely show a multi-step process with corresponding transition states for the initial nucleophilic attack, the intramolecular cyclization, and the final dehydration step. Computational analysis can help in determining which of these steps is the rate-limiting step (i.e., the one with the highest activation energy). This information is crucial for optimizing reaction conditions to improve the yield and efficiency of the synthesis.
Computational Exploration of Intermolecular Interactions and Binding Affinities
The biological activity of a molecule is often dependent on its ability to interact with specific biological targets, such as proteins or nucleic acids. Computational methods are widely used to explore these intermolecular interactions and predict the binding affinity of a molecule to a receptor. nih.gov For this compound, these studies can provide insights into its potential as a therapeutic agent.
Molecular docking is a common computational technique used to predict the preferred orientation of a ligand when bound to a receptor. nih.gov This method can identify key interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between this compound and the amino acid residues in the binding site of a target protein. The large polycyclic aromatic system of the phenanthrene moiety suggests that π-π stacking interactions could play a significant role in its binding to aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan. The thiazole ring can act as a hydrogen bond acceptor, while the methyl group can participate in hydrophobic interactions.
More advanced computational methods, such as molecular dynamics (MD) simulations, can be used to study the dynamic behavior of the ligand-receptor complex over time. These simulations provide a more detailed picture of the stability of the complex and can be used to calculate the binding free energy, which is a more accurate measure of binding affinity.
The table below summarizes some of the computational methods used to study intermolecular interactions and their potential applications to this compound.
| Computational Method | Purpose | Potential Application to this compound |
| Molecular Docking | Predicts the binding mode and affinity of a ligand to a receptor. | To identify potential binding sites and key interactions with target proteins. nih.gov |
| Molecular Dynamics (MD) Simulations | Simulates the motion of atoms and molecules over time. | To assess the stability of the ligand-protein complex and calculate binding free energies. |
| Quantum Theory of Atoms in Molecules (QTAIM) | Analyzes the electron density to characterize chemical bonds and intermolecular interactions. | To provide a detailed understanding of the nature of interactions, such as hydrogen bonds and van der Waals forces. |
| Symmetry-Adapted Perturbation Theory (SAPT) | Decomposes the interaction energy into physically meaningful components (electrostatics, exchange, induction, and dispersion). | To elucidate the dominant forces driving the intermolecular interactions of the molecule. nih.gov |
Reactivity Profiles and Derivatization Chemistry of 2 Methylphenanthro 2,1 D Thiazole Core
Electrophilic Aromatic Substitution on the Phenanthrene (B1679779) Moiety
The phenanthrene portion of the molecule, while aromatic, is susceptible to electrophilic aromatic substitution (EAS). However, the reactivity and regioselectivity are influenced by the presence of the fused thiazole (B1198619) ring. The thiazole ring, due to the electronegativity of its nitrogen and sulfur atoms, generally acts as an electron-withdrawing group, which deactivates the phenanthrene moiety towards electrophilic attack compared to unsubstituted phenanthrene.
The positions on the phenanthrene ring most susceptible to attack are determined by the stability of the resulting carbocation intermediate (arenium ion). In phenanthrene itself, the 9- and 10-positions are typically the most reactive. youtube.com For 2-Methylphenanthro[2,1-d]thiazole, electrophilic attack will likely favor positions that allow the positive charge in the resonance-stabilized intermediate to be distributed across the maximum number of rings without destabilizing the thiazole system. Positions distant from the electron-withdrawing effects of the thiazole ring are generally favored.
Common electrophilic substitution reactions include nitration, halogenation, and Friedel-Crafts reactions. These transformations typically require strong electrophiles and acid catalysts to overcome the deactivating effect of the thiazole ring and the inherent stability of the aromatic system. msu.edu The regioselectivity is often a complex mixture of isomers, with the precise distribution depending on the specific electrophile and reaction conditions. libretexts.org For instance, nitration of phenanthrene yields a mixture of products, and similar complexity is expected for this derivative. youtube.comrsc.org
Table 1: Representative Electrophilic Aromatic Substitution Reactions (Note: Data is illustrative, based on the predicted reactivity of the phenanthrene core.)
| Reaction | Reagents | Electrophile | Predicted Major Product(s) | Reference Reaction |
|---|---|---|---|---|
| Nitration | HNO₃, H₂SO₄ | NO₂⁺ | Isomeric mixture of nitro-2-methylphenanthro[2,1-d]thiazoles | Nitration of Phenanthrene rsc.org |
| Bromination | Br₂, FeBr₃ | Br⁺ | Isomeric mixture of bromo-2-methylphenanthro[2,1-d]thiazoles | Bromination of Phenanthrene youtube.com |
| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | CH₃CO⁺ | Isomeric mixture of acetyl-2-methylphenanthro[2,1-d]thiazoles | Acylation of Phenanthrene libretexts.org |
Nucleophilic Reactions at the Thiazole Ring
The thiazole ring is inherently electron-deficient, making it a target for nucleophilic attack. The C2 position is particularly electrophilic. However, in this compound, this position is blocked by a methyl group. Consequently, direct nucleophilic substitution at C2 is not feasible.
Under forcing conditions with strong nucleophiles, other reaction pathways become possible. One such pathway is the Addition of the Nucleophile, Ring Opening, and Ring Closure (ANRORC) mechanism. wikipedia.orgacs.org This mechanism has been observed in various nitrogen-containing heterocycles. rsc.org In this scenario, a potent nucleophile (e.g., an amide anion) could attack one of the carbon atoms of the thiazole ring, leading to the cleavage of a C-S or C-N bond. This ring-opened intermediate could then rearrange and re-cyclize to form a new heterocyclic system. Ring-opening reactions have been documented for related benzothiazole (B30560) systems. cas.cn
Another possibility involves reactions at the methyl group itself. If deprotonated by a strong base, the resulting carbanion could act as a nucleophile in subsequent reactions.
Table 2: Plausible Nucleophilic Reactions and Transformations (Note: These reactions are based on known reactivity patterns of related thiazole systems.)
| Reaction Type | Reagents | Proposed Mechanism | Potential Outcome | Analogous System |
|---|---|---|---|---|
| Ring Transformation | NaNH₂, liq. NH₃ | ANRORC | Formation of an alternative heterocyclic scaffold | ANRORC in Pyrimidines wikipedia.org |
| Side-Chain Functionalization | 1. n-BuLi 2. Electrophile (e.g., R-X) | Deprotonation-Alkylation | Derivatization of the 2-methyl group | Reactivity of 2-Methylthiazole |
Cycloaddition Reactions Involving the Fused Ring System
Cycloaddition reactions, such as the Diels-Alder reaction, require a diene and a dienophile. While the phenanthrene moiety contains formal double bonds, its aromatic character makes it a reluctant participant in [4+2] cycloadditions. Overcoming the resonance stabilization energy of the aromatic system is energetically costly.
Compared to its isomer anthracene, which readily undergoes Diels-Alder reactions across its central 9,10-positions, phenanthrene is significantly less reactive. doubtnut.com A cycloaddition at the 9,10-positions of phenanthrene would disrupt the aromaticity of the two outer rings, which behave like a stable biphenyl system. stackexchange.com However, some theoretical studies and specific reactions suggest that the "bay region" of phenanthrene (C4-C5) can act as a diene with highly reactive dienophiles under specific conditions. researchgate.net Therefore, it is plausible that this compound could undergo cycloaddition reactions with extremely reactive dienophiles, though this would likely require harsh conditions and result in low yields. The thiazole portion of the molecule is not typically reactive as either a diene or a dienophile in standard Diels-Alder reactions.
Metal-Catalyzed Transformations and Coordination Chemistry
The presence of a nitrogen heteroatom with a lone pair of electrons makes the thiazole ring of this compound an excellent site for metal coordination. This property allows the molecule to act as a ligand, forming complexes with various transition metals and enabling a range of metal-catalyzed transformations. researchgate.netresearchgate.net
This compound can act as a monodentate ligand, coordinating to a metal center through the sp²-hybridized nitrogen atom of the thiazole ring. This behavior is analogous to that of simpler thiazoles and the well-studied 1,10-phenanthroline ligands. documentsdelivered.commdpi.com The coordination of a metal ion is typically confirmed by spectroscopic methods. For instance, in Infrared (IR) spectroscopy, a shift in the C=N stretching frequency of the thiazole ring would be observed upon complexation. In ¹H NMR spectroscopy, changes in the chemical shifts of the protons on the phenanthrene and methyl groups, particularly those close to the nitrogen atom, would indicate coordination.
The synthesis of such complexes would typically involve reacting this compound with a suitable metal salt (e.g., CuCl₂, Pd(OAc)₂, RhCl₃) in an appropriate solvent. The stoichiometry of the resulting complex (e.g., ML₂, ML₄) would depend on the metal, its oxidation state, and the reaction conditions.
Table 3: Expected Spectroscopic Shifts Upon Complexation with a Metal (M) (Note: Data is illustrative of typical changes observed in related ligand systems.)
| Spectroscopic Method | Observed Parameter | Free Ligand (Typical Value) | Coordinated Ligand (Expected Change) |
|---|---|---|---|
| FT-IR | ν(C=N) stretch | ~1580-1620 cm⁻¹ | Shift to lower or higher frequency |
| ¹H NMR | Chemical shift of proton ortho to N | - | Downfield shift (Δδ = +0.2 to +0.5 ppm) |
| ¹³C NMR | Chemical shift of C2 carbon | - | Significant shift upon coordination |
Metal complexes derived from heterocyclic ligands often exhibit significant catalytic activity. Drawing parallels from copper-phenanthroline complexes, which are known to catalyze a variety of oxidation reactions, it is anticipated that copper complexes of this compound could also function as effective catalysts. rsc.orgrsc.org
These complexes could potentially catalyze the aerobic oxidation of substrates such as primary alcohols to aldehydes or the oxidation of sulfhydryl groups. rsc.orgnih.gov The catalytic cycle would likely involve the metal center shuttling between different oxidation states (e.g., Cu(I) and Cu(II)). The phenanthrothiazole ligand would serve to stabilize these oxidation states and modulate the redox potential of the metal center, thereby influencing the catalytic efficiency. For example, in alcohol oxidation, a proposed mechanism involves the formation of a copper(II)-superoxo species that initiates the catalytic cycle. rsc.org
Table 4: Potential Catalytic Applications and Performance Analogs (Note: Performance data is based on analogous copper-phenanthroline systems.)
| Catalytic Reaction | Substrate | Product | Potential Catalyst | Analogous System Performance |
|---|---|---|---|---|
| Aerobic Alcohol Oxidation | Benzyl alcohol | Benzaldehyde | [Cu(L)₂]Cl₂ | Moderate to good turnover numbers rsc.org |
| Sulfhydryl Oxidation | Glutathione (GSH) | Glutathione disulfide (GSSG) | [Cu(L)₂]²⁺ | Efficient catalysis of GSH oxidation nih.gov |
| Oxidative Coupling | 2,6-Dimethylphenol | Polyphenylene ether | [Cu(L)₂]Cl₂ | Known activity for Cu-amine complexes |
*L = this compound
Chemical Applications Beyond Targeted Biological Efficacy
Materials Science Applications
The unique photophysical and electronic characteristics of the phenanthrothiazole scaffold are central to its potential in materials science. The fusion of a phenanthrene (B1679779) and a thiazole (B1198619) ring creates a large, planar, and electron-rich aromatic system. This structure is conducive to intermolecular π-π stacking and facilitates charge transport, which are critical properties for organic electronic materials. Furthermore, the ability to chemically modify the core structure allows for the fine-tuning of its optical and electronic properties, such as absorption and emission wavelengths, making these compounds versatile for various applications.
Chromophores and Dye Chemistry (e.g., Cyanine (B1664457) Dyes based on Phenanthro-thiazoles)
The phenanthrothiazole moiety can serve as a foundational component of complex chromophores, particularly in the synthesis of cyanine dyes. Cyanine dyes are a class of synthetic dyes characterized by two nitrogen centers linked by a polymethine bridge. nih.gov The length and composition of this conjugated chain are primary determinants of the dye's absorption and fluorescence properties. nih.gov
By incorporating a phenanthrothiazole nucleus, novel cyanine dyes with potentially enhanced properties can be developed. The rigid and extensive aromatic system of the phenanthrothiazole can lead to:
Increased Molar Absorptivity: The large π-system can enhance the probability of light absorption at specific wavelengths.
Enhanced Photostability: The rigid structure can reduce non-radiative decay pathways, making the dye less prone to photobleaching. nih.gov
Solvatochromism: The polarity of the dye's environment could influence its electronic states, leading to shifts in absorption and emission spectra, a useful property for sensing applications.
For instance, the synthesis of asymmetrical monomethine cyanine dyes often involves the reaction of a quaternary salt of one heterocyclic compound (like a phenanthrothiazolium salt) with a thio-substituted heterocycle (like 2-methylthiobenzothiazole). nih.gov The resulting dye's color and photophysical properties would be a direct consequence of the combined electronic structures of the phenanthrothiazole and the partnering heterocycle.
| Potential Property | Structural Rationale (Phenanthrothiazole Core) | Application Relevance |
| High Molar Extinction Coefficient | Extended π-conjugated system increases the probability of electronic transitions. | Brighter fluorescent labels, more efficient light-harvesting materials. |
| Photostability | The rigid, fused-ring structure can limit conformational changes that lead to degradation. | Long-lasting dyes for imaging and materials, reduced signal loss in fluorescence microscopy. |
| Tunable Wavelengths | Chemical modification of the phenanthrothiazole or the polymethine chain can alter the energy gap. | Dyes for specific spectral windows (e.g., near-infrared for biological imaging). youtube.com |
Organic Electronic Materials (Potential based on extended pi-system)
The delocalized π-electron system of 2-Methylphenanthro[2,1-d]thiazole suggests its potential for use in organic electronic devices. The planar structure of the phenanthrene unit combined with the electron-accepting/donating character of the thiazole ring can facilitate the transport of charge carriers (electrons or holes). This makes phenanthrothiazole derivatives interesting candidates for:
Organic Field-Effect Transistors (OFETs): In an OFET, an organic semiconductor layer transports charge between two electrodes, modulated by a gate voltage. The ability of phenanthrothiazole molecules to self-assemble into ordered stacks could enhance charge mobility.
Organic Light-Emitting Diodes (OLEDs): These compounds could function as emissive materials or as host materials in the emissive layer of an OLED. By tuning the chemical structure, the emission color could be controlled.
Organic Photovoltaics (OPVs): In solar cells, phenanthrothiazole derivatives could act as either electron donor or electron acceptor materials, depending on their substitution and resulting energy levels.
The performance of these materials is highly dependent on their solid-state packing and intermolecular electronic coupling, which are influenced by the substituents on the phenanthrothiazole core.
Fluorescent Probes and Sensors (Potential based on optoelectronic properties)
The inherent fluorescence of many polycyclic aromatic hydrocarbons, combined with the functionality of the thiazole ring, makes the phenanthrothiazole scaffold a promising platform for developing fluorescent probes and sensors. nih.gov The principle behind such sensors is often a change in the fluorescence signal (e.g., "turn-on," "turn-off," or a spectral shift) upon interaction with a specific analyte. nih.govnih.gov
Related benzothiazole (B30560) derivatives have been successfully developed as fluorescent probes for a variety of species, including reactive oxygen species like hydrogen peroxide and peroxynitrite. nih.govnih.gov For example, probes have been designed where a reactive group, such as a boronic acid ester, is attached to the fluorophore. nih.govnih.gov In the presence of the target analyte, this group is cleaved, restoring the strong fluorescence of the core structure. nih.gov This "turn-on" mechanism provides high sensitivity and a clear signal. nih.gov
Analytical Chemistry Applications
Beyond materials, the specific chemical reactivity and spectroscopic properties of phenanthrothiazole derivatives position them as valuable tools in analytical chemistry.
Chemo-sensing Capabilities
Chemosensors are molecules designed to bind selectively to a specific ion or molecule and produce a measurable signal, such as a change in color or fluorescence. nih.gov The nitrogen and sulfur atoms in the thiazole ring of this compound can act as coordination sites for metal ions. nih.gov
Drawing parallels from benzothiazole-based chemosensors, it is plausible that phenanthrothiazole derivatives could be developed for the detection of various metal ions. nih.gov For example, a novel sensor based on a biphenyl-benzothiazole framework demonstrated the ability to detect Zn²⁺, Cu²⁺, and Ni²⁺ through distinct color changes. nih.gov The binding of the metal ion to the heterocyclic part of the molecule alters its electronic structure, leading to a shift in the absorption of visible light.
Similarly, phenanthrothiazole-based sensors could be designed to detect anions. Research has shown that thiazole derivatives containing a hydroxyl group can selectively detect fluoride (B91410) ions. researchgate.net The interaction with the fluoride ion disrupts an internal hydrogen bond, leading to changes in both the absorption and fluorescence spectra of the molecule. researchgate.net
| Analyte Type | Sensing Mechanism | Example from Related Thiazoles |
| Metal Cations (e.g., Zn²⁺, Cu²⁺) | Coordination with N and S atoms in the thiazole ring alters electronic properties, causing a colorimetric or fluorescent response. nih.gov | A benzothiazole derivative shows a color change from colorless to yellow upon binding with specific metal ions. nih.gov |
| Anions (e.g., F⁻) | Interaction with a functional group (e.g., hydroxyl) on the phenanthrothiazole backbone disrupts internal processes like ESIPT, causing a spectral shift. researchgate.net | A 2-(2'-hydroxyphenyl)-4-phenylthiazole sensor exhibits a red-shift in absorption and a large Stokes shift in fluorescence upon F⁻ detection. researchgate.net |
| Reactive Oxygen Species (e.g., ClO⁻) | Analyte-induced chemical reaction (e.g., cleavage of a masking group) restores the fluorescence of the core phenanthrothiazole structure. | Phenothiazine-based probes have been developed for the specific detection of hypochlorite. researchgate.net |
Reagents in Analytical Detection Methods
Due to their strong UV absorbance and potential for fluorescence, phenanthrothiazole derivatives can serve as reagents in various analytical techniques. They could be used as:
Chromogenic Reagents: Where a reaction with an analyte produces a colored product, allowing for quantification using spectrophotometry.
Fluorogenic Reagents: Where a non-fluorescent or weakly fluorescent phenanthrothiazole derivative reacts with a target to produce a highly fluorescent product, enabling sensitive detection by fluorometry.
Derivatization Agents: In chromatography (e.g., HPLC), they could be used to tag analyte molecules that lack a suitable chromophore or fluorophore, allowing for their detection and quantification.
The specificity and reactivity would be determined by the functional groups attached to the this compound core, allowing for the development of tailored reagents for specific analytical challenges.
Future Perspectives and Emerging Research Avenues for Polycyclic Thiazole Systems
Development of Novel Synthetic Strategies for Enhanced Sustainability
The traditional synthesis of complex heterocyclic systems often involves multi-step procedures with harsh reaction conditions, leading to significant chemical waste. The future of synthesizing polycyclic thiazole (B1198619) systems is geared towards the principles of green chemistry, emphasizing sustainability and efficiency.
Modern synthetic methodologies are increasingly moving away from conventional heating and stoichiometric reagents. Innovative techniques such as microwave irradiation and ultrasound-mediated synthesis are being employed to accelerate reaction times and improve yields in the formation of thiazole derivatives. nih.govrsc.orgnih.gov For instance, catalyst-free domino reactions under microwave conditions have been successfully used to produce trisubstituted 1,3-thiazoles. nih.gov
Furthermore, the use of green solvents like water, ionic liquids, and polyethylene (B3416737) glycol (PEG) is becoming more prevalent. nih.govnih.gov One-pot, multi-component reactions are also a key strategy, as they reduce the number of synthetic steps, minimize purification processes, and improve atom economy. nih.gov These sustainable approaches are not only environmentally responsible but also often lead to more cost-effective and scalable production of polycyclic thiazole systems.
Integration with Advanced Functional Materials
The planar and electron-rich nature of polycyclic thiazole systems makes them highly attractive for applications in advanced functional materials, particularly in the realm of organic electronics and photonics. The fusion of a thiazole ring to a polycyclic aromatic backbone, such as in phenanthrene (B1679779), can significantly influence the electronic and photophysical properties of the resulting molecule.
While specific photophysical data for 2-Methylphenanthro[2,1-d]thiazole are not extensively documented in publicly available literature, the properties of analogous compounds provide strong indicators of their potential. For example, derivatives of thiazolo[5,4-d]thiazole (B1587360), another class of fused thiazole systems, have been shown to be promising for solid-state fluorescence-based optical devices. mdpi.com The fluorescence of these materials can be tuned across the visible spectrum by modifying their molecular packing and functionalizing them with different appendages. mdpi.com
Similarly, naphtho[2,3-d]thiazole-4,9-diones exhibit interesting photophysical properties, including fluorescence and large Stokes shifts, which are beneficial for applications in spectral analysis and sensing. nih.gov Computational studies on various thiazole derivatives have shown that their electronic properties, such as the HOMO-LUMO energy gap, can be tuned by introducing different substituents, which in turn affects their chemical reactivity and potential for charge transfer.
The integration of polycyclic thiazoles into organic light-emitting diodes (OLEDs), field-effect transistors (FETs), and organic photovoltaics (OPVs) is a key area of future research. Their inherent thermal stability and tunable electronic properties make them excellent candidates for these applications. The development of new synthetic methods will allow for the precise tuning of their electronic and optical properties to meet the specific demands of these advanced technologies.
Interdisciplinary Research with Physical and Materials Sciences
The exploration of polycyclic thiazole systems is inherently an interdisciplinary endeavor, situated at the crossroads of organic chemistry, physics, and materials science. The unique properties of these compounds necessitate a collaborative approach to fully understand and exploit their potential.
The study of structure-property relationships in these materials is a prime example of this interdisciplinary synergy. Understanding how the molecular structure and packing of polycyclic thiazoles in the solid state influence their photophysical and electronic properties requires a combination of synthetic chemistry, crystallography, spectroscopy, and theoretical modeling. mdpi.com Computational studies, particularly using Density Functional Theory (DFT), are becoming increasingly crucial for predicting the properties of new derivatives and guiding synthetic efforts. nih.gov
The investigation of these compounds as components of "smart" materials, which respond to external stimuli such as light, heat, or chemical changes, is another exciting frontier. The development of such materials relies on a deep understanding of their physical chemistry and their interactions with other components at the molecular level.
Furthermore, the potential biological applications of polycyclic thiazoles, hinted at by the known activities of simpler thiazole derivatives, open up avenues for collaboration with biochemists and medical researchers. ontosight.aifabad.org.tr The fusion of the thiazole ring to a polycyclic system could lead to novel therapeutic agents, and understanding their mechanism of action would require a multidisciplinary approach. The continued collaboration between synthetic chemists, physicists, materials scientists, and biologists will be essential for unlocking the full potential of these fascinating molecules.
Q & A
Basic: What are the optimal synthetic routes for preparing 2-Methylphenanthro[2,1-d]thiazole?
Methodological Answer:
The Hantzsch thiazole synthesis is a foundational method for thiazole derivatives, involving condensation of α-haloaldehydes/ketones with thioureas in anhydrous solvents . For naphtho[2,1-d]thiazole derivatives (structurally analogous to this compound), optimized protocols include using iodobenzene diacetate (IBD) in acetonitrile under mild conditions (20°C, 5 minutes), achieving yields up to 92%. Functional group compatibility and solvent selection (e.g., ethanol for reflux) are critical for scalability .
Basic: How can researchers confirm the molecular structure of this compound?
Methodological Answer:
Structural confirmation requires a combination of techniques:
- NMR spectroscopy : 1H and 13C NMR to verify aromatic protons, methyl group signals, and thiazole ring connectivity.
- X-ray crystallography : Resolves dihedral angles (e.g., ~2.36° between fused aromatic systems) and bond lengths (C–S: 1.719–1.752 Å, C–N: 1.305–1.364 Å) to confirm planar geometry .
- Elemental analysis : Validates purity by matching calculated/experimental C, H, N, S percentages .
Advanced: How can low yields in the synthesis of this compound be addressed?
Methodological Answer:
Low yields (e.g., 8% in initial attempts) often arise from incomplete cyclization or side reactions. Strategies include:
- Catalyst optimization : Using IBD or Lewis acids to accelerate cyclization.
- Solvent screening : Polar aprotic solvents (e.g., acetonitrile) improve reaction kinetics.
- Temperature control : Mild conditions (20–25°C) minimize decomposition .
- Purification techniques : Column chromatography or recrystallization from DMF/ethanol enhances isolate purity .
Advanced: What methodologies are used to evaluate the biological activity of this compound derivatives?
Methodological Answer:
- In vitro assays :
- Structure-activity relationship (SAR) : Modifying substituents (e.g., methyl, fluorine) to assess impact on bioactivity .
- Molecular docking : Predicting binding affinity to targets like fungal lanosterol demethylase .
Advanced: How should researchers resolve contradictions in reported reaction conditions for synthesizing thiazole derivatives?
Methodological Answer:
Contradictions (e.g., yields varying from 8% to 92%) require systematic analysis:
- Parameter variation : Test solvent polarity (ethanol vs. acetonitrile), catalyst loading, and reaction time.
- Mechanistic studies : Use DFT calculations to identify rate-limiting steps (e.g., cyclization vs. intermediate stability) .
- Reproducibility checks : Validate protocols under inert atmospheres or controlled humidity .
Advanced: What role do substituents play in modulating the electronic properties of this compound?
Methodological Answer:
- Electron-withdrawing groups (e.g., fluorine) : Increase electrophilicity of the thiazole ring, enhancing reactivity in cross-coupling reactions .
- Methyl groups : Improve lipophilicity, impacting bioavailability and membrane permeability in biological assays .
- Aryl substituents : Influence π-π stacking in crystal packing, as seen in X-ray structures .
Basic: What spectroscopic techniques are essential for characterizing thiazole derivatives?
Methodological Answer:
- FT-IR : Identifies C–S (650–750 cm⁻¹) and C=N (1600–1680 cm⁻¹) stretches.
- Mass spectrometry (HRMS) : Confirms molecular ion peaks and fragmentation patterns.
- UV-Vis : Detects conjugation effects in fused aromatic systems .
Advanced: How can computational modeling aid in studying this compound?
Methodological Answer:
- DFT calculations : Predict thermodynamic stability of tautomers (e.g., thiazole vs. isothiazole) and reaction pathways .
- Molecular dynamics (MD) : Simulate interactions with biological targets (e.g., binding to kinase active sites) .
- Crystal structure prediction (CSP) : Validate experimental XRD data using software like Mercury .
Advanced: What are the stability challenges for this compound under varying conditions?
Methodological Answer:
- Photostability : UV light exposure may induce isomerization to Dewar thiazole derivatives, requiring dark storage .
- Thermal stability : Decomposition above 150°C necessitates TGA analysis for storage recommendations.
- Hydrolytic stability : Susceptibility to hydrolysis in acidic/basic media requires pH-controlled environments .
Advanced: How can structure-activity relationship (SAR) studies optimize the bioactivity of thiazole derivatives?
Methodological Answer:
- Hybridization : Combine thiazole with indole or benzimidazole moieties to enhance anti-inflammatory activity .
- Substituent scanning : Introduce halogens (e.g., bromine) to improve antimicrobial potency via hydrophobic interactions .
- Pharmacophore mapping : Identify critical hydrogen-bonding sites using 3D-QSAR models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
